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molecular formula C6H8O4S B8276889 (5-Methanesulfonyl-furan-2-yl)-methanol

(5-Methanesulfonyl-furan-2-yl)-methanol

Cat. No. B8276889
M. Wt: 176.19 g/mol
InChI Key: YBZRJCWZCOKDLH-UHFFFAOYSA-N
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Patent
US08288419B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of (5-methanesulfonyl-furan-2-yl)-methanol (692 mg, 3.93 mmol) in dry CH2Cl2 (7.0 mL) was treated at 0° C. with Et3N (0.71 mL, 5.11 mmol) followed by DMAP (50 mg, 0.39 mmol) and Ms-Cl (0.37 mL, 4.71 mmol). After stirring at rt for 2 h, the reaction mixture was quenched with water (10 mL), extracted with CH2Cl2 (20 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give 868 mg of crude 2-chloromethyl-5-methanesulfonyl-furan as a yellow oil. 150 mg of this crude material in acetone (2.0 mL) was added, under inert atmosphere (N2) to a solution of 4-nitro-1H-pyrazole (87 mg, 0.77 mmol) in acetone (2.0 mL). K2CO3 (320 mg, 2.13 mmol) followed by TBA bromide (50 mg, 0.15 mmol) were added and the reaction mixture was stirred at rt overnight. Water (10 mL) and EA (10 mL) were added. The aq. layer was extracted with EA (10 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (40:60 hept-EA) gave the title compound as a yellow oil. TLC: rf (40:60 hept-EA)=0.27. LC-MS-conditions 02: tR=0.82 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
692 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.71 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.37 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][S:4]([C:7]1[O:11][C:10]([CH2:12]O)=[CH:9][CH:8]=1)(=[O:6])=[O:5].CCN(CC)CC.S([Cl:25])(C)(=O)=O>C(Cl)Cl.CN(C1C=CN=CC=1)C>[Cl:25][CH2:12][C:10]1[O:11][C:7]([S:4]([CH3:3])(=[O:6])=[O:5])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
692 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(O1)CO
Name
Quantity
0.71 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.37 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Step Four
Name
Quantity
50 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC=1OC(=CC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 868 mg
YIELD: CALCULATEDPERCENTYIELD 113.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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